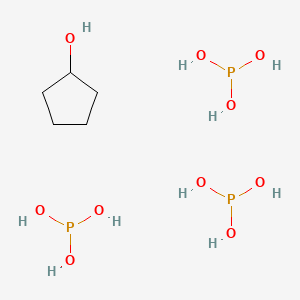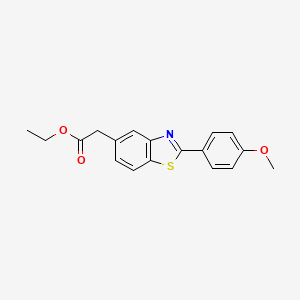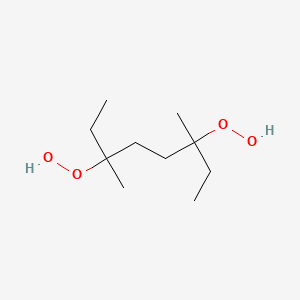
4-Methylhexane-1,4-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methylhexane-1,4-diol is an organic compound with the molecular formula C7H16O2 It is a diol, meaning it contains two hydroxyl (-OH) groups The structure of this compound includes a six-carbon chain with a methyl group attached to the fourth carbon and hydroxyl groups attached to the first and fourth carbons
准备方法
Synthetic Routes and Reaction Conditions: 4-Methylhexane-1,4-diol can be synthesized through several methods. One common approach involves the reduction of diketones using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). Another method is the dihydroxylation of alkenes using reagents like osmium tetroxide (OsO4) or potassium permanganate (KMnO4) to introduce hydroxyl groups at specific positions .
Industrial Production Methods: In industrial settings, the production of this compound may involve multi-step synthesis processes. These processes often start with the preparation of intermediate compounds, followed by selective reduction and hydroxylation reactions to achieve the desired diol structure .
化学反应分析
Types of Reactions: 4-Methylhexane-1,4-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds such as aldehydes and ketones.
Reduction: The compound can be further reduced to form alkanes.
Substitution: The hydroxyl groups can be substituted with halides using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products:
Oxidation: Aldehydes and ketones.
Reduction: Alkanes.
Substitution: Alkyl halides.
科学研究应用
4-Methylhexane-1,4-diol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential role in biochemical pathways and as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
作用机制
The mechanism of action of 4-Methylhexane-1,4-diol involves its interaction with molecular targets through its hydroxyl groups. These interactions can lead to the formation of hydrogen bonds, influencing the compound’s reactivity and stability. The hydroxyl groups also enable the compound to participate in various chemical reactions, such as nucleophilic substitution and oxidation-reduction processes .
相似化合物的比较
1,4-Butanediol: A diol with a shorter carbon chain and similar hydroxyl group placement.
2-Methyl-2,4-pentanediol: A diol with a different carbon chain structure and hydroxyl group placement.
1,6-Hexanediol: A diol with a longer carbon chain and hydroxyl groups at the terminal positions.
Uniqueness: 4-Methylhexane-1,4-diol is unique due to its specific carbon chain length and the position of the methyl group, which influences its chemical properties and reactivity. This structural uniqueness makes it valuable for specific applications in organic synthesis and industrial processes .
属性
CAS 编号 |
40646-08-0 |
|---|---|
分子式 |
C7H16O2 |
分子量 |
132.20 g/mol |
IUPAC 名称 |
4-methylhexane-1,4-diol |
InChI |
InChI=1S/C7H16O2/c1-3-7(2,9)5-4-6-8/h8-9H,3-6H2,1-2H3 |
InChI 键 |
ZRCYHJNCCBSTSZ-UHFFFAOYSA-N |
规范 SMILES |
CCC(C)(CCCO)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


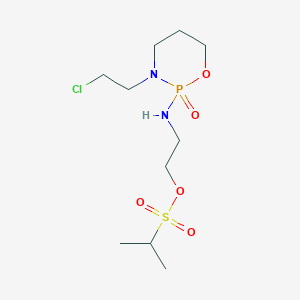

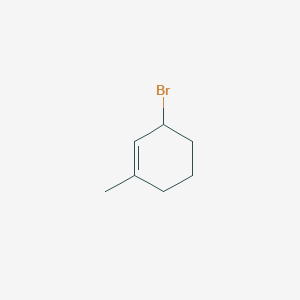
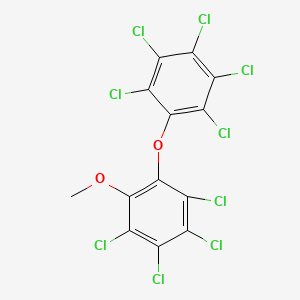

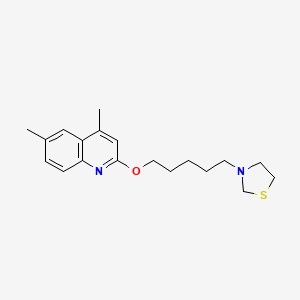
![(E)-but-2-enedioic acid;1-[2-(1,3-dioxolan-2-yl)ethyl]-4-(3-methylsulfanyl-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)piperazine](/img/structure/B14670759.png)
